molecular formula C15H26N2O2 B13796170 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) CAS No. 72797-24-1

1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine)

Cat. No.: B13796170
CAS No.: 72797-24-1
M. Wt: 266.38 g/mol
InChI Key: ACWZISJYAYAEPT-UHFFFAOYSA-N
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Description

1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) is an organic compound with the molecular formula C₁₄H₂₆N₂O₂ It is characterized by the presence of two aziridine rings connected by a nonane chain with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) typically involves the following steps:

    Formation of the Nonane Chain: The nonane chain with two ketone groups can be synthesized through the oxidation of a suitable precursor, such as 1,9-nonanediol, using oxidizing agents like potassium permanganate or chromium trioxide.

    Introduction of Aziridine Rings: The aziridine rings are introduced through a nucleophilic substitution reaction. This involves the reaction of the nonane chain with 2-methylaziridine in the presence of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Oxidation: Large-scale oxidation of 1,9-nonanediol using industrial oxidizing agents.

    Continuous Flow Reaction:

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases for Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Compounds with substituted aziridine rings.

Scientific Research Applications

1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) has several scientific research applications:

    Polymer Chemistry: Used as a cross-linking agent in the synthesis of polymers.

    Medicinal Chemistry: Investigated for potential use in drug delivery systems due to its unique structure.

    Material Science: Employed in the development of advanced materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) involves its ability to form covalent bonds with other molecules. The aziridine rings are highly reactive and can open up to form bonds with nucleophiles. This reactivity is exploited in various applications, such as cross-linking in polymer chemistry and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,9-Dioxononane-1,9-diyl)bis(aziridine): Similar structure but without the methyl groups on the aziridine rings.

    1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-ethylaziridine): Similar structure with ethyl groups instead of methyl groups on the aziridine rings.

Uniqueness

1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) is unique due to the presence of methyl groups on the aziridine rings, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in applications where specific reactivity and properties are desired.

Properties

CAS No.

72797-24-1

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

1,9-bis(2-methylaziridin-1-yl)nonane-1,9-dione

InChI

InChI=1S/C15H26N2O2/c1-12-10-16(12)14(18)8-6-4-3-5-7-9-15(19)17-11-13(17)2/h12-13H,3-11H2,1-2H3

InChI Key

ACWZISJYAYAEPT-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)CCCCCCCC(=O)N2CC2C

Origin of Product

United States

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